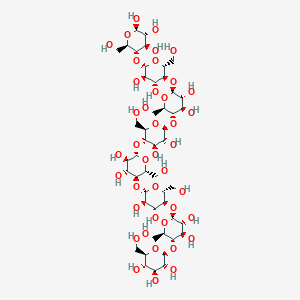
Methyl 6-nitroindoline-2-carboxylate
Übersicht
Beschreibung
“Methyl 6-nitroindoline-2-carboxylate” is a chemical compound with the molecular formula C10H10N2O4 . It is a derivative of indoline-2-carboxylic acid .
Synthesis Analysis
The synthesis of “Methyl 6-nitroindoline-2-carboxylate” involves the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid. The methyl ester of this compound is then easily dehydrogenated by DDQ to form “Methyl 6-nitroindole-2-carboxylate”. The total yield of this process is approximately 67% .
Molecular Structure Analysis
The molecular structure of “Methyl 6-nitroindoline-2-carboxylate” is represented by the formula C10H10N2O4 . Further structural analysis would require more specific data or computational chemistry methods.
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “Methyl 6-nitroindoline-2-carboxylate” is the nitration of indoline-2-carboxylic acid, followed by dehydrogenation .
Physical And Chemical Properties Analysis
“Methyl 6-nitroindoline-2-carboxylate” has a molecular weight of 222.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : Lavrenov et al. (2002) demonstrated a method to synthesize methyl 6-nitroindole-2-carboxylate from indoline-2-carboxylic acid. This synthesis involves dehydrogenation using DDQ and yields a total of 67% (Lavrenov et al., 2002). Additionally, Liu et al. (2010) reported a synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine, which is notable for its high enantiomeric excess and moderate yield, making it suitable for industrial applications due to its low cost and convenient reaction conditions (Liu, Qian, & Chen, 2010).
Photochemical Applications : Papageorgiou et al. (2004) explored the use of 1-acyl-7-nitroindolines, including derivatives of methyl 6-nitroindoline-2-carboxylate, for the rapid release of carboxylates upon photolysis in aqueous solutions. This has particular relevance in biological experiments, such as the rapid release of neuroactive amino acids like L-glutamate (Papageorgiou, Ogden, & Corrie, 2004).
Mechanistic Insights in Photoreaction : Morrison et al. (2002) provided insights into the mechanisms of carboxylic acid photorelease from 1-acyl-7-nitroindolines in solutions with varying water content. Their findings support the mechanism involving a critical photogenerated intermediate in the photorelease process (Morrison, Wan, Corrie, & Papageorgiou, 2002).
Photochromic Properties : The study by Gal'bershtam et al. (1977) on photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes, which are structurally related to methyl 6-nitroindoline-2-carboxylate, highlights the impact of different substituents on the photochromic behavior of these compounds (Gal'bershtam et al., 1977).
- . This study explored the potential of generating surfaces with multiple functional levels, using different combinations of photolabile groups for controlled photoresponse (San Miguel, Bochet, & del Campo, 2011).
Eigenschaften
IUPAC Name |
methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQAKIOILEYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476194 | |
| Record name | methyl 6-nitroindoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitroindoline-2-carboxylate | |
CAS RN |
428861-43-2 | |
| Record name | Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428861-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-nitroindoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















